REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5](I)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[Cu][C:14]#[N:15]>CN(C)C=O.O.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([C:14]#[N:15])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1
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Name
|
|
Quantity
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19 g
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Type
|
reactant
|
Smiles
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FC1=CC(=C(C(=C1)C)I)[N+](=O)[O-]
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Name
|
copper(I) cyanide
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Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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[Cu]C#N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 150°-155° C. for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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the filtrate was placed in a separatory funnel
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
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the aqueous layer was washed with 200 mL of ethyl acetate
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Type
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WASH
|
Details
|
The combined wash
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Type
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WASH
|
Details
|
organic layer was then washed with three 150 mL portions of aqueous 5% lithium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The mixture was dried with magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
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Type
|
WASH
|
Details
|
Elution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C#N)C(=C1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |